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Compound of Interest

Compound Name: 2-Chloro-4,6-diphenylpyrimidine

Cat. No.: B1225301 Get Quote

An In-depth Technical Guide to 2-Chloro-4,6-
diphenylpyrimidine
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the physical and chemical

properties of 2-Chloro-4,6-diphenylpyrimidine. It is intended to serve as a valuable resource

for researchers, scientists, and professionals involved in drug development and other chemical

synthesis applications. This document details the compound's structural and physicochemical

characteristics, provides established experimental protocols for its synthesis and analysis, and

explores its reactivity.

Introduction
2-Chloro-4,6-diphenylpyrimidine is a substituted pyrimidine derivative with the chemical

formula C₁₆H₁₁ClN₂.[1][2] The pyrimidine core is a fundamental building block in numerous

biologically active compounds, including nucleic acids, and various pharmaceuticals. The

presence of the chloro substituent at the 2-position makes it a versatile intermediate for further

chemical modifications, particularly through nucleophilic aromatic substitution and cross-

coupling reactions. Its phenyl substituents at the 4 and 6 positions contribute to its aromaticity

and influence its solubility and crystalline nature. This guide will systematically present the
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known physical and chemical data for this compound, along with detailed methodologies for its

synthesis and characterization.

Physicochemical Properties
The physical and chemical properties of 2-Chloro-4,6-diphenylpyrimidine are summarized in

the table below. These properties are crucial for its handling, storage, and application in various

chemical reactions. The compound typically appears as a white to light yellow crystalline solid.

[1][3] It is important to store it in a dark, dry place at room temperature.[3]

Property Value Reference

Molecular Formula C₁₆H₁₁ClN₂ [1][2]

Molecular Weight 266.73 g/mol [1][2]

CAS Number 2915-16-4 [1]

Appearance
White to light yellow crystalline

powder
[1][3]

Melting Point 113.0 to 117.0 °C [1][3]

Boiling Point (Predicted) 469.1 ± 14.0 °C [1][3]

Density (Predicted) 1.25 ± 0.1 g/cm³ [1][3]

Solubility Insoluble in water [4]

LogP (Predicted) 4.46 [1]

pKa (Predicted) -1.69 ± 0.30 [3]

Synthesis and Reactivity
2-Chloro-4,6-diphenylpyrimidine is a key intermediate in the synthesis of more complex

molecules. Its reactivity is dominated by the chlorine atom at the 2-position of the pyrimidine

ring, which is susceptible to nucleophilic displacement.

Synthesis Workflow
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A common synthetic route to 2-Chloro-4,6-diphenylpyrimidine involves the

cyclocondensation of a 1,3-dicarbonyl compound with an amidine, followed by chlorination.

Starting Materials

Intermediate Final Product
Dibenzoylmethane

2-Hydroxy-4,6-diphenylpyrimidine

Cyclocondensation with Urea

Urea

2-Chloro-4,6-diphenylpyrimidineChlorination (e.g., POCl3)

Click to download full resolution via product page

Synthesis of 2-Chloro-4,6-diphenylpyrimidine.

Key Reactions
The chlorine atom on the pyrimidine ring can be readily displaced by various nucleophiles or

participate in cross-coupling reactions.

Reactions

2-Chloro-4,6-diphenylpyrimidine

Nucleophilic Aromatic Substitutionwith Amines, Alcohols, Thiols

Suzuki Cross-Coupling

with Boronic Acids (Pd catalyst)

Click to download full resolution via product page

Key reactions of 2-Chloro-4,6-diphenylpyrimidine.

Experimental Protocols
The following sections provide detailed experimental protocols for the synthesis and

characterization of 2-Chloro-4,6-diphenylpyrimidine.
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Synthesis of 2-Chloro-4,6-diphenylpyrimidine
This protocol describes a general two-step synthesis starting from dibenzoylmethane and urea.

Step 1: Synthesis of 2-Hydroxy-4,6-diphenylpyrimidine

In a round-bottom flask, combine dibenzoylmethane (1 equivalent), urea (1.5 equivalents),

and a catalytic amount of a strong acid (e.g., concentrated HCl) in a suitable solvent such as

ethanol.

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer

Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

Collect the resulting precipitate by vacuum filtration, wash with water, and dry to obtain 2-

hydroxy-4,6-diphenylpyrimidine.

Step 2: Chlorination to 2-Chloro-4,6-diphenylpyrimidine

To a flask containing 2-hydroxy-4,6-diphenylpyrimidine (1 equivalent), add phosphorus

oxychloride (POCl₃) (5-10 equivalents) as both the reagent and solvent.

Optionally, a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) can be added.

Heat the mixture to reflux (around 105-110 °C) for 2-4 hours.

After the reaction is complete, cool the mixture to room temperature and carefully pour it

onto crushed ice with vigorous stirring.

Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide)

until a precipitate forms.

Collect the solid product by vacuum filtration, wash thoroughly with water, and dry.

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetonitrile) to yield

pure 2-Chloro-4,6-diphenylpyrimidine.
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Spectroscopic Characterization
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the purified 2-Chloro-4,6-diphenylpyrimidine in

approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

¹H NMR Spectroscopy: Acquire the proton NMR spectrum. The expected spectrum should

show multiplets in the aromatic region (approximately 7.0-8.5 ppm) corresponding to the

phenyl protons and a singlet for the pyrimidine proton.

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. The spectrum will show

signals for the carbon atoms of the pyrimidine ring and the phenyl groups. The carbon

attached to the chlorine will appear at a characteristic chemical shift.

4.2.2. Infrared (IR) Spectroscopy

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with

dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for a solid

sample, Attenuated Total Reflectance (ATR) can be used.

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Expected Absorptions: Look for characteristic peaks corresponding to C-H stretching of the

aromatic rings, C=C and C=N stretching vibrations of the pyrimidine and phenyl rings, and

the C-Cl stretching vibration.

4.2.3. Mass Spectrometry (MS)

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol or acetonitrile).

Data Acquisition: Analyze the sample using an appropriate ionization technique, such as

Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

Expected Result: The mass spectrum should show a molecular ion peak [M]⁺ and/or a

protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of 2-Chloro-
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4,6-diphenylpyrimidine (266.73 g/mol ). The isotopic pattern for the chlorine atom (³⁵Cl and

³⁷Cl in an approximate 3:1 ratio) should be observable in the molecular ion cluster.

Biological Significance and Signaling Pathways
While specific signaling pathways for 2-Chloro-4,6-diphenylpyrimidine are not extensively

documented, pyrimidine derivatives, in general, are of immense biological importance. They

are core components of nucleic acids (DNA and RNA) and are involved in numerous metabolic

pathways. The pyrimidine ring system is a common scaffold in a wide range of

pharmaceuticals, including anticancer, antiviral, and antibacterial agents. The functionalization

of the pyrimidine core, often initiated from chloro-derivatives, is a key strategy in drug discovery

to modulate biological activity.
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General pyrimidine metabolic pathway.

Conclusion
2-Chloro-4,6-diphenylpyrimidine is a valuable chemical intermediate with well-defined

physicochemical properties. Its synthesis is straightforward, and its reactivity, particularly at the
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2-position, allows for a wide range of chemical transformations. This guide provides the

essential information and experimental protocols required for its effective use in a research and

development setting. Further exploration of its derivatives could lead to the discovery of novel

compounds with significant biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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